(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine
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Overview
Description
(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . It is also known by its IUPAC name, (1-methylisochroman-1-yl)methanamine . This compound is characterized by its liquid physical form and is typically stored at 4°C .
Preparation Methods
The synthesis of (1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine involves several steps. One common method includes the reaction of benzopyran derivatives with methylamine under specific conditions . Industrial production methods often involve the use of catalysts and controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine undergoes various chemical reactions, including:
Scientific Research Applications
(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine can be compared with other similar compounds such as:
Isocoumarin derivatives: These compounds share a similar benzopyran structure but differ in their functional groups and biological activities.
Indole derivatives: Although structurally different, indole derivatives also exhibit significant biological activities and are used in various research applications.
Properties
IUPAC Name |
(1-methyl-3,4-dihydroisochromen-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCNHRUFYOZNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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